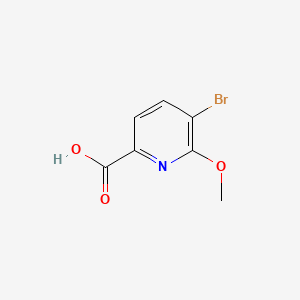

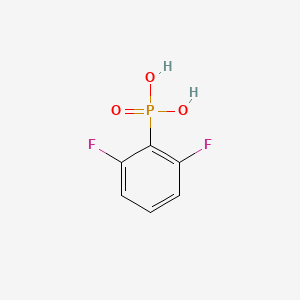

(2,6-Difluorophenyl)phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2,6-Difluorophenyl)phosphonic acid” is a phosphonic acid derivative . It is also known as DFPA. The molecular formula is C6H5F2O3P . It is a white crystalline powder that is soluble in water and organic solvents.

Synthesis Analysis

Various synthesis methods for phosphonic acids, including (2,6-Difluorophenyl)phosphonic acid and its derivatives, are crucial for numerous research projects across chemistry, biology, and physics . The synthesis of phosphonic acid via phosphonodiamide intermediates started by the use of the nucleophilic bis(dialkylamino)chlorophosphine .Molecular Structure Analysis

The molecular formula of (2,6-Difluorophenyl)phosphonic acid is C6H5F2O3P . The molecular weight is 194.07 .Chemical Reactions Analysis

Phosphonic acid derivatives are a diverse group of analogues of natural compounds. The phosphonate moiety replaces the phosphate fragment of organic phosphates, mimics carboxylate moiety in amino- and hydroxy-acids, and acts as a transition state analogue appearing upon hydrolysis of the esters .Physical And Chemical Properties Analysis

The boiling point of (2,6-Difluorophenyl)phosphonic acid is 346℃, and its density is 1.60 . The flash point is 163℃ .Aplicaciones Científicas De Investigación

Applications in Organic Electronics : The phosphonic acid modification of zinc oxide (ZnO) electron transport layers in solar cells, specifically using 2,6-difluorophenylvinylphosphonic acid, was found to decrease the effective work function of ZnO and improve power conversion efficiency, indicating the importance of the conjugated linkage in these compounds (Braid et al., 2014).

Functionalization of Surfaces : Phosphonic acids, including (2,6-Difluorophenyl)phosphonic acid derivatives, are used for the functionalization of surfaces, which is critical in the design of supramolecular or hybrid materials (Sevrain et al., 2017).

Energy Storage Applications : In the context of redox flow batteries, a phosphonate-functionalized anthraquinone was used as a redox-active material, demonstrating high stability and low capacity fade rates, which enhances the suitability of these materials for large-scale energy storage (Ji et al., 2019).

Synthesis of Phosphonic Acids : Various synthesis methods for phosphonic acids, including (2,6-Difluorophenyl)phosphonic acid and its derivatives, are crucial for numerous research projects across chemistry, biology, and physics (Sevrain et al., 2017).

Medicinal Chemistry : Phosphonic acids are involved in medicinal chemistry, particularly as bioactive properties in drug development, and bone targeting (Mucha et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Phosphonic acid derivatives, including (2,6-Difluorophenyl)phosphonic acid, have been studied extensively for their various applications in the fields of biochemistry, pharmacology, and materials science. They have found applications in many industries including construction, automotive, petrochemical, aerospace, chemical engineering, optics, textile treatment, and microelectronics .

Propiedades

IUPAC Name |

(2,6-difluorophenyl)phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2O3P/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLWBKVPYVARBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)P(=O)(O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)

![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)